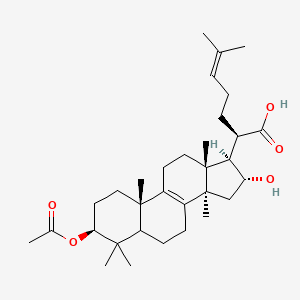
CID 131674776
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 131674776 is a synthetic compound that has been developed for use in laboratory experiments. This compound has been described as a “broad-spectrum inhibitor of protein kinases”, meaning it is able to inhibit the activity of a variety of protein kinases. This compound has been studied extensively in recent years and has been shown to have potential uses in a variety of fields, including biochemistry, physiology, and pharmacology.
Mécanisme D'action
CID 131674776 acts as a broad-spectrum inhibitor of protein kinases. It binds to the ATP binding site of the kinase, preventing the kinase from binding to ATP and thus inhibiting its activity. This compound also binds to the substrate binding site of the kinase, preventing the kinase from binding to its substrate and thus further inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of a variety of protein kinases, including those involved in cell growth and proliferation, cell metabolism, and cell signaling. It has also been shown to have effects on the expression of certain genes and proteins, as well as on the activity of certain enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using CID 131674776 in laboratory experiments is its ability to inhibit a wide variety of protein kinases. This makes it a useful tool for studying the effects of various drugs on the activity of protein kinases. However, this compound is not suitable for use in all experiments, as it has been found to be toxic to some cell types. In addition, this compound has a relatively short half-life, meaning it must be used quickly after it is synthesized.
Orientations Futures
The potential future directions for CID 131674776 include further research into its effects on gene expression and protein activity, as well as its potential uses in drug discovery and development. Additionally, further research into the toxicity of this compound and its ability to inhibit a variety of protein kinases could be conducted. Finally, the development of more stable and longer-lasting derivatives of this compound could be explored.
Méthodes De Synthèse
CID 131674776 was synthesized in the laboratory by a multi-step process involving the use of organic chemistry. The first step involved the formation of an amide bond between an amine group and an ester group. This was followed by the formation of a thioester bond between the amide group and a thiol group. The final step involved the formation of a disulfide bond between the thioester group and a sulfonamide group. The overall process is described in detail in a number of scientific papers.
Applications De Recherche Scientifique
CID 131674776 has been studied extensively in recent years due to its potential uses in a variety of scientific fields. It has been used in laboratory experiments involving protein kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target proteins. This compound has also been studied in relation to its potential uses in drug discovery and development. It has been used to study the effects of various drugs on the activity of protein kinases and to identify potential drug targets.
Propriétés
InChI |
InChI=1S/3C6H6.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-6H;2*1H3,(H,3,4);/q;;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRUFEZECMKBAB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=CC=C1.C1=CC=CC=C1.C1=CC=CC=C1.[Bi+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)
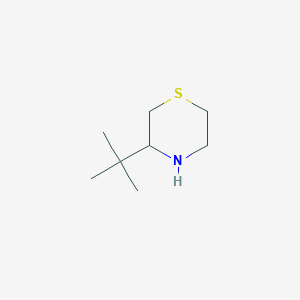
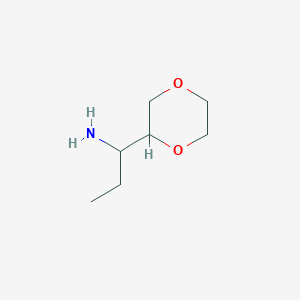
![(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386403.png)
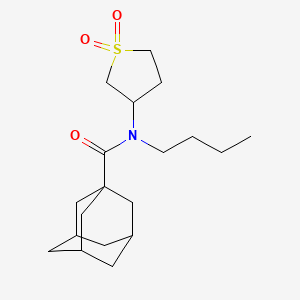
![5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2386406.png)
![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)
![8-allyl-3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2386408.png)
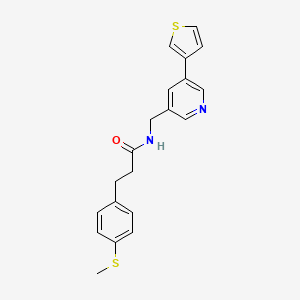
![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)

